

Off-target profiling of CRBN ligand-12 and its derivatives

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Compound of Interest

Compound Name: CRBN ligand-12

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To provide a relevant and helpful guide, we request that you verify the compound's name. It is possible there may be a typographical error, or the compound may be known by a different public identifier.

In the interim, this guide will focus on the well-documented off-target profiling of common Cereblon (CRBN) ligands and their derivatives, such as thalidomide, lenalidomide, and pomalidomide. These compounds, often referred to as immunomodulatory drugs (IMiDs), are foundational to the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs) that recruit the CRBN E3 ubiquitin ligase. Understanding their off-target effects is a critical aspect of developing safer and more effective therapeutics.

Off-Target Profiling of Common CRBN Ligands and Their Derivatives

The therapeutic effects of CRBN ligands are primarily mediated by the degradation of specific "neosubstrates." However, these ligands can also induce the degradation of other proteins, leading to off-target effects.[1]



Key Concepts in CRBN Ligand Off-Target Profiling

- Neosubstrate Degradation: CRBN ligands act as "molecular glues," altering the substrate specificity of the CRL4-CRBN E3 ligase complex.[2][3] This leads to the ubiquitination and subsequent proteasomal degradation of proteins that are not the natural substrates of CRBN.[4][5]
- On-Target vs. Off-Target Effects: For therapeutic applications like multiple myeloma, the
 degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are
 considered on-target effects.[3][6][7] The degradation of other proteins, which can lead to
 adverse effects, is considered off-target.
- Common Off-Target Neosubstrates: A significant off-target concern for thalidomide and its
 derivatives is the degradation of Spalt-like transcription factor 4 (SALL4), which has been
 linked to teratogenic effects.[1][6] Other known off-targets for pomalidomide-based ligands
 include several zinc-finger proteins (e.g., ZFP91), RAB28, DTWD1, CUTA, and POLR2J.[6]
 [8]
- PROTAC-Related Off-Targets: When CRBN ligands are incorporated into PROTACs, the off-target profile can be more complex. Off-target effects can arise from the CRBN ligand moiety itself or from the warhead ligand binding to unintended proteins.[9]

Comparison of Common CRBN Ligands

While structurally similar, thalidomide, lenalidomide, and pomalidomide exhibit different neosubstrate degradation profiles. For instance, both lenalidomide and pomalidomide degrade IKZF1 and IKZF3, but only lenalidomide induces the degradation of casein kinase 1α (CK1 α). [10] This highlights how minor structural changes can significantly alter neosubstrate specificity. [10] Pomalidomide is generally more potent in degrading IKZF1 and IKZF3 compared to lenalidomide.[11]

Strategies to Mitigate Off-Target Effects

Research efforts are focused on designing new CRBN ligands with improved selectivity to minimize off-target degradation. Key strategies include:



- Modification of the Ligand Scaffold: Studies have shown that modifying the phthalimide ring
 of pomalidomide, particularly at the C5 position, can create steric hindrance that reduces the
 degradation of off-target zinc-finger proteins.[8][12] In contrast, modifications at the C4
 position can lead to significant off-target effects.[12]
- Linker Attachment Point in PROTACs: The point of attachment of the linker to the CRBN ligand in a PROTAC is crucial. Attaching the linker at the C5 position of pomalidomide is a strategy to minimize off-target degradation of zinc-finger proteins.[12]

Experimental Protocols for Off-Target Profiling

Several experimental techniques are employed to identify and characterize the off-target effects of CRBN ligands.

Global Proteomics (Mass Spectrometry-based)

- Objective: To obtain an unbiased, global view of protein abundance changes in cells upon treatment with a CRBN ligand.
- Methodology:
 - Cell Culture and Treatment: Cells (e.g., multiple myeloma cell lines like MM1S) are cultured and treated with the compound of interest at various concentrations and for different durations. A vehicle control (e.g., DMSO) is run in parallel.[10]
 - Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The proteins are then digested into peptides, typically using trypsin.
 - LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.[10][13]
 Data-independent acquisition mass spectrometry (DIA-MS) is a powerful technique for this purpose.[13]
 - Data Analysis: The relative abundance of each protein in the treated samples is compared to the control samples. Proteins with significantly reduced abundance are identified as potential neosubstrates.[10]



Western Blotting

- Objective: To validate the degradation of specific on-target and potential off-target proteins identified from proteomics screens or hypothesized based on prior knowledge.
- Methodology:
 - Cell Treatment and Lysis: Similar to the proteomics workflow, cells are treated with the compound and then lysed.
 - SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
 - Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins of interest (e.g., IKZF1, IKZF3, SALL4, CRBN) and a loading control (e.g., GAPDH, β-actin).
 - Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, typically via chemiluminescence. The band intensities are quantified to determine the extent of protein degradation.[9][11]

Cellular Thermal Shift Assay (CETSA) and NanoBRET™

- Objective: To confirm target engagement, i.e., that the CRBN ligand is binding to CRBN within the cell.
- Methodology: These assays measure the stabilization of a target protein upon ligand binding.
 An increase in the thermal stability of CRBN in the presence of the ligand indicates binding.
 NanoBRET™ assays can also be used to study the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.[6][9]

Co-Immunoprecipitation (Co-IP)

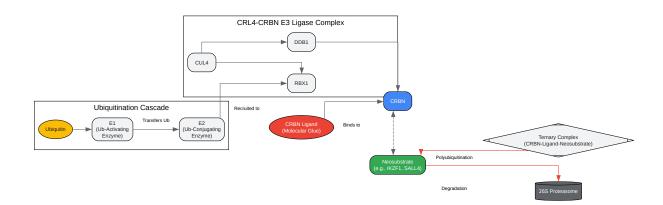
- Objective: To verify the formation of the ternary complex (CRBN-ligand-neosubstrate).
- Methodology:



- Cells are treated with the compound.
- Cell lysates are incubated with an antibody against either CRBN or the suspected neosubstrate.
- The antibody-protein complexes are captured (e.g., using protein A/G beads).
- The captured proteins are then analyzed by Western blotting to see if the other components of the ternary complex were pulled down.

Signaling Pathways and Workflows CRL4-CRBN Ubiquitination Pathway

The following diagram illustrates the general mechanism of action for CRBN-mediated protein degradation induced by a molecular glue.



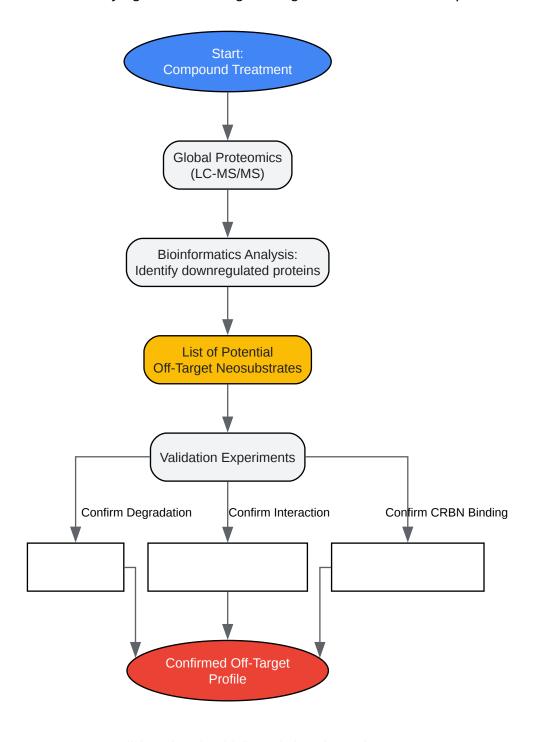


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Caption: CRBN-mediated neosubstrate degradation pathway.

Experimental Workflow for Off-Target Profiling

The logical flow for identifying and validating off-target neosubstrates is depicted below.



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Caption: Workflow for off-target neosubstrate identification.

Once the specific identity of "**CRBN ligand-12**" is clarified, a more detailed and targeted comparison guide can be provided, including quantitative data tables and specific experimental findings related to that molecule.

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